3,5-Dimethyl-1H-indole-2-carbonyl chloride
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Overview
Description
3,5-Dimethyl-1H-indole-2-carbonyl chloride is a chemical compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely recognized for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a significant area of study in organic chemistry.
Preparation Methods
The synthesis of 3,5-Dimethyl-1H-indole-2-carbonyl chloride can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylindole with oxalyl chloride in the presence of a suitable solvent such as dichloromethane. The reaction typically requires a catalyst such as dimethylformamide (DMF) to facilitate the formation of the carbonyl chloride group. The reaction conditions often include low temperatures to prevent decomposition of the product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
3,5-Dimethyl-1H-indole-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The indole ring can participate in oxidation and reduction reactions. For example, oxidation with reagents like potassium permanganate can lead to the formation of indole-2-carboxylic acid derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds, which are valuable in the synthesis of complex organic molecules.
Common reagents used in these reactions include bases like triethylamine, catalysts such as palladium complexes, and solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Dimethyl-1H-indole-2-carbonyl chloride has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Indole derivatives have shown significant biological activities, including antiviral, anticancer, and antimicrobial properties. This compound can be used to synthesize molecules for biological assays and drug discovery.
Medicine: The compound’s derivatives are explored for their potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: It is used in the production of dyes, pigments, and other materials that require the indole scaffold.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1H-indole-2-carbonyl chloride and its derivatives involves interactions with various molecular targets and pathways. The indole nucleus can bind to multiple receptors and enzymes, influencing biological processes. For example, indole derivatives can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. Additionally, they can interact with DNA and proteins, affecting cellular functions and signaling pathways.
Comparison with Similar Compounds
3,5-Dimethyl-1H-indole-2-carbonyl chloride can be compared with other indole derivatives such as:
3-Methylindole: Known for its role in the synthesis of tryptophan and its derivatives.
5-Fluoroindole: Used in the development of fluorinated pharmaceuticals with enhanced biological activity.
Indole-3-acetic acid: A plant hormone involved in growth and development.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of two methyl groups at positions 3 and 5 can affect the compound’s electronic properties and steric interactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3,5-dimethyl-1H-indole-2-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-6-3-4-9-8(5-6)7(2)10(13-9)11(12)14/h3-5,13H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCOJJGHEWTFAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2C)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30557895 |
Source
|
Record name | 3,5-Dimethyl-1H-indole-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30557895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120608-02-8 |
Source
|
Record name | 3,5-Dimethyl-1H-indole-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30557895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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